![molecular formula C10H11N3O2 B8238611 Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B8238611.png)
Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the imidazo[1,2-a]pyrimidine ring system.
Another approach involves the use of multicomponent reactions, where three or more reactants are combined in a single reaction vessel to form the desired product. This method offers the advantage of simplicity and high efficiency, as it reduces the number of steps required for the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The choice of reaction conditions, such as temperature, pressure, and solvent, is critical to achieving high efficiency and reproducibility in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroimidazo[1,2-a]pyrimidines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate has shown promise as a potential therapeutic agent due to its biological activities:
- Antimicrobial Activity: Preliminary studies have indicated that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit significant antimicrobial properties against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds have been reported to be as low as 0.025 μg/mL against resistant strains, indicating strong efficacy.
Compound | MIC (μg/mL) against MDR-MTB |
---|---|
This compound | TBD |
Control (INH) | >40 |
Control (RFP) | 36.889 |
- Anticancer Potential: The compound's mechanism of action may involve the inhibition of key enzymes and modulation of receptors involved in cancer cell proliferation. Studies suggest that it could induce apoptosis in cancer cells through these pathways.
Material Science
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of new materials with specific properties, making it valuable in polymer chemistry and nanotechnology.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyrimidine derivatives against Mycobacterium tuberculosis. The results demonstrated that modifications to the ethyl ester significantly improved potency:
- Benzyl Esters vs. Ethyl Esters: Benzyl esters exhibited MIC values significantly lower than their ethyl counterparts, highlighting the importance of structural modifications in enhancing biological activity.
Compound Name | Structure | MIC (μg/mL) |
---|---|---|
Benzyl Ester A | Structure A | <0.195 |
Ethyl Ester B | Structure B | ~65 |
Case Study 2: Anticancer Activity
Research into the anticancer properties of this compound revealed that it interacts with specific molecular targets within cancer cells. In vitro studies showed that this compound could inhibit cell growth by modulating metabolic pathways critical for cancer progression.
Mechanism of Action
The mechanism of action of ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents. They may exhibit different biological activities and properties.
Imidazo[1,2-a]pyrazines: These compounds have a similar fused ring system but with different nitrogen atom positions. They may also have distinct biological activities and applications.
Imidazo[1,2-a]pyrimidines: Other derivatives of imidazo[1,2-a]pyrimidine may have different substituents, leading to variations in their chemical and biological properties.
Biological Activity
Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound possesses a fused imidazole and pyrimidine ring system, characterized by the following molecular formula:
- Molecular Formula : C₈H₈N₄O₂
- Key Functional Groups : Carboxylate and ethyl ester
The compound's structure is essential for its biological activity, influencing interactions with various biological targets.
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit promising anticancer properties. This compound has been studied for its ability to inhibit tumor cell proliferation. In vitro studies have shown that related compounds can achieve submicromolar inhibitory concentrations against various cancer cell lines.
- Example Study : A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized, revealing significant anticancer activity with IC₅₀ values ranging from 0.09 μM to 0.43 μM against multiple tumor cell lines . This suggests that modifications to the imidazo-pyrimidine scaffold can enhance potency.
Antituberculosis Activity
Compounds related to this compound have shown activity against Mycobacterium tuberculosis (Mtb). For instance, certain derivatives demonstrated MIC₉₀ values of ≤1 μM against various strains of tuberculosis . The mechanism of action involves selective targeting of bacterial pathways, making these compounds valuable in the fight against drug-resistant tuberculosis.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substitution Patterns : Variations in substitution on the imidazole or pyrimidine rings can significantly alter biological potency. For example, the introduction of halogens or alkyl groups at specific positions has been shown to enhance activity against cancer cells and bacteria .
Compound Name | IC₅₀ (μM) | Activity Type |
---|---|---|
Compound A | 0.09 | Anticancer |
Compound B | ≤1 | Antituberculosis |
Case Studies
Several studies have highlighted the therapeutic potential of imidazo[1,2-a]pyridine derivatives:
- Anticancer Evaluation : A study on new quinazoline derivatives indicated that modifications led to enhanced inhibition of PI3Kα signaling pathways crucial for cancer cell survival . The most potent compound showed an IC₅₀ value of 1.94 nM.
- Antituberculosis Research : Recent investigations into imidazo[1,2-a]pyridine analogues revealed significant activity against multidrug-resistant strains of Mtb . These findings underscore the importance of structural optimization in developing effective antituberculosis agents.
Properties
IUPAC Name |
ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-9(14)8-5-12-10-11-4-7(2)6-13(8)10/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRSAJBLGZSMHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.